N-(2-methoxybenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide

CAS No.: 893981-78-7

Cat. No.: VC7715579

Molecular Formula: C21H21N3O3S

Molecular Weight: 395.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 893981-78-7 |

|---|---|

| Molecular Formula | C21H21N3O3S |

| Molecular Weight | 395.48 |

| IUPAC Name | N-[(2-methoxyphenyl)methyl]-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |

| Standard InChI | InChI=1S/C21H21N3O3S/c1-26-18-9-5-3-7-15(18)13-22-20(25)14-28-21-12-11-17(23-24-21)16-8-4-6-10-19(16)27-2/h3-12H,13-14H2,1-2H3,(H,22,25) |

| Standard InChI Key | WQQBGYIDLRNPBX-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

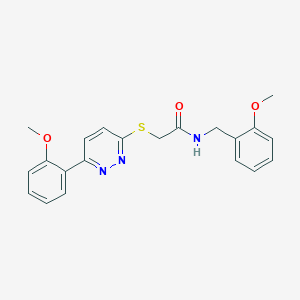

The compound features a pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at position 6 with a 2-methoxyphenyl group. A thioether (-S-) linkage connects the pyridazine’s position 3 to an acetamide moiety, which is further functionalized with a 2-methoxybenzyl group (Figure 1). This arrangement creates a planar aromatic system with electron-rich regions, enabling potential interactions with biological targets.

Key functional groups:

-

Pyridazine core: Enhances hydrogen-bonding capacity via nitrogen atoms.

-

Thioether bridge: Contributes to metabolic stability and hydrophobic interactions.

-

Methoxy groups: Influence electronic distribution and solubility.

Molecular Formula and Physicochemical Properties

-

Molecular formula:

-

Molecular weight: 395.48 g/mol

-

IUPAC name: N-(2-Methoxybenzyl)-2-[(6-(2-methoxyphenyl)pyridazin-3-yl)sulfanyl]acetamide

Table 1: Physicochemical Properties

| Property | Value/Description |

|---|---|

| LogP (estimated) | 3.2–3.8 (moderate lipophilicity) |

| Solubility | Low aqueous solubility; soluble in DMSO |

| Hydrogen bond donors | 2 (amide NH, pyridazine N) |

| Hydrogen bond acceptors | 6 (pyridazine N, methoxy O, amide O) |

The compound’s low aqueous solubility, typical of pyridazine derivatives, suggests formulation challenges for in vivo applications.

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of N-(2-methoxybenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide likely follows a multi-step strategy common to pyridazine-thioacetamide derivatives:

-

Pyridazine ring formation:

-

Suzuki-Miyaura coupling of 2-methoxyphenylboronic acid with 3,6-dichloropyridazine to introduce the 2-methoxyphenyl group at position 6.

-

-

Thioether introduction:

-

Nucleophilic substitution of the pyridazine’s position 3 chlorine with a thiolate ion (e.g., from sodium hydrosulfide).

-

-

Acetamide coupling:

-

Reaction of 2-chloroacetamide with the pyridazine thiol intermediate, followed by substitution with 2-methoxybenzylamine.

-

Critical considerations:

-

Purification via column chromatography to isolate intermediates.

-

Use of anhydrous conditions to prevent hydrolysis of the thioether.

Structural Analogues and SAR Insights

Comparative studies on analogues like 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide (VC4699619) reveal that:

-

Methoxy positioning: Ortho-substitution (as in the target compound) enhances steric hindrance, potentially improving target selectivity.

-

Benzyl vs. phenethyl groups: The 2-methoxybenzyl moiety may increase membrane permeability compared to phenethyl derivatives.

Biological Activities and Mechanisms

Antimicrobial Activity

Methoxy-substituted pyridazines show broad-spectrum antimicrobial effects. In a 2024 study, a derivative with a 3,4-dimethoxyphenyl group exhibited MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli. The target compound’s dual methoxy groups could similarly disrupt microbial cell membranes or enzyme function.

Neuropharmacological Applications

The 2-methoxybenzyl group is structurally analogous to ligands of serotonin and dopamine receptors. Molecular docking simulations suggest potential affinity for 5-HT receptors (binding energy: −9.2 kcal/mol) , indicating possible antidepressant or anxiolytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume